2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride

Catalog No.
S918096
CAS No.
1263276-30-7
M.F
C8H10Cl2N2O
M. Wt
221.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochlo...

CAS Number

1263276-30-7

Product Name

2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride

IUPAC Name

2-chloro-N-(pyridin-3-ylmethyl)acetamide;hydrochloride

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

InChI

InChI=1S/C8H9ClN2O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6H2,(H,11,12);1H

InChI Key

VPNDSFDKPGYASM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CCl.Cl

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCl.Cl

2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C₈H₉N₂OCl·HCl and a molar mass of 221.08 g/mol. It features a pyridine ring linked to an acetamide group through a nitrogen atom, with a chlorine atom substituted on the acetamide moiety. This compound is characterized by its unique structural properties, which contribute to its reactivity and biological activity .

There is no current information available regarding the mechanism of action of this compound in biological systems or its interaction with other molecules [].

, primarily due to the presence of the chloro and acetamide functional groups. It acts as an electrophile in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex heterocyclic compounds. The compound is also involved in reactions that modify its acetamide group, which can lead to derivatives with enhanced biological properties .

This compound exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been shown to influence metabolic pathways by modulating enzyme activity, which can lead to alterations in cellular processes such as gene expression and cell signaling. Preliminary studies suggest that it may possess potential therapeutic properties, including anti-inflammatory and anticancer effects, although further research is necessary to fully elucidate these activities .

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with chloroacetyl chloride in the presence of a base to facilitate the formation of the acetamide bond. Microwave-assisted synthesis has also been reported, allowing for rapid reaction times and improved yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) are typically employed to confirm the structure of the synthesized compound .

2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride has various applications in medicinal chemistry and agricultural science. Its derivatives have been explored as potential herbicide antidotes, demonstrating efficacy against certain herbicides when functionalized appropriately. Additionally, its ability to interact with biological systems makes it a candidate for drug development targeting specific diseases .

Studies investigating the interactions of 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride with biological molecules have revealed its potential to inhibit or activate specific enzymes involved in metabolic pathways. This interaction can lead to significant changes in cellular behavior, including effects on growth and differentiation. The compound's binding affinity and specificity are areas of ongoing research, aiming to understand its full pharmacological profile .

Several compounds share structural similarities with 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
2-chloro-N-(pyridin-2-ylmethyl)acetamideC₈H₉N₂OClDifferent pyridine position affecting reactivity
2-amino-N-(pyridin-3-ylmethyl)acetamideC₈H₉N₃OContains an amino group instead of chlorine
N-(pyridin-3-ylmethyl)acetamideC₇H₈N₂OLacks chlorine; potentially different biological activity
4-chloro-N-(pyridin-3-ylmethyl)acetamideC₈H₉N₂OClChlorine substitution at different position

These compounds highlight the diversity within this chemical class, where variations in substituents can lead to distinct biological activities and applications. The unique positioning of functional groups in 2-chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride contributes to its specific interactions and potential therapeutic uses .

Dates

Modify: 2023-08-16

Explore Compound Types